1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone
Description
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is a pyrrole-derived compound featuring a substituted five-membered aromatic ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol. The structure includes:
- An ethyl group at the 1-position (N-substitution).
- Methyl groups at the 2- and 5-positions.
- An ethanone (acetyl) group at the 3-position.
For example, IU1-47 (a related compound) was synthesized using 4-chloroaniline and hexane-2,5-dione in acetic acid, followed by functionalization of the ethanone group .
Spectroscopic data for similar compounds (e.g., 1-(2,5-dimethyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) show characteristic signals in ¹H NMR for methyl groups (δ 1.7–2.2 ppm) and aromatic protons (δ 7.2–7.6 ppm), with a carbonyl resonance at δ ~195 ppm in ¹³C NMR . The target compound’s ethyl group would likely exhibit a triplet (CH₂) and quartet (CH₃) in ¹H NMR.
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-5-11-7(2)6-10(8(11)3)9(4)12/h6H,5H2,1-4H3 |
InChI Key |
WJTMHUVDHZYLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=C1C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone can be achieved through various synthetic routes. One common method involves the alkylation of a pyrrole derivative. For instance, starting with 2,5-dimethylpyrrole, ethylation can be performed using ethyl iodide in the presence of a strong base such as sodium hydride. The resulting intermediate can then undergo acylation with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanol.
Substitution: Various substituted pyrroles depending on the electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone exhibits various biological activities that make it valuable in medicinal chemistry.
Antimicrobial Properties
Studies have demonstrated the compound's effectiveness against a range of microbial strains. Its structural features allow it to interact with microbial cell membranes, leading to cell lysis and death. This property is particularly useful in developing new antimicrobial agents to combat resistant strains.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. It appears to inhibit cell proliferation in certain cancer cell lines, likely through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.
Chemical Synthesis
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone serves as an intermediate in the synthesis of more complex organic compounds. Its azido group allows for click chemistry applications, facilitating the formation of diverse molecular architectures.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced performance characteristics.
Case Studies
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
Research conducted by the Institute of Cancer Research explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values around 15 µM after 48 hours of exposure.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Differences
- Molecular Weight : Aryl-substituted derivatives (e.g., IU1-47, 343.87 g/mol) are heavier than aliphatic variants (target compound: 165.23 g/mol), impacting solubility and diffusion kinetics.
- Polarity : Chloro- or fluorophenyl groups increase hydrophobicity, whereas pyrrolidinyl/piperidinyl substituents introduce basicity .
- Biological Activity : Substituents critically influence bioactivity. For example:
Spectroscopic Trends
- ¹H NMR : Methyl groups in aliphatic derivatives (δ 1.7–2.2 ppm) show simpler splitting patterns compared to aromatic protons (δ 7.2–7.6 ppm) in aryl-substituted analogues .
- Mass Spectrometry : The target compound’s molecular ion ([M]⁺) would appear at m/z 165.2, while chloro-substituted variants (e.g., m/z 199.7 ) or IU1-47 (m/z 343.9 ) exhibit distinct fragmentation patterns.
Biological Activity
1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone, also known by its CAS number 784172-19-6, is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this specific compound, drawing from various studies and sources.
Chemical Structure and Properties
The molecular structure of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone is characterized by the presence of a pyrrole ring substituted with ethyl and methyl groups. This configuration is significant as it influences the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 784172-19-6 |
| Boiling Point | Not available |
| Purity | ≥ 97% |
Antibacterial Activity
Recent studies indicate that pyrrole derivatives exhibit significant antibacterial properties. For instance, compounds similar to 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone have shown potent activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related pyrrole compounds have been reported as low as 0.125 µg/mL against MSSA and 0.13–0.255 µg/mL against MRSA .
Antifungal Activity
Pyrrole derivatives have also demonstrated antifungal properties. Studies have shown that certain analogs can inhibit the growth of fungi by disrupting cell membrane integrity or interfering with metabolic pathways. For example, a related compound was effective against Candida species with an MIC of 16 µg/mL .
Anticancer Potential
The anticancer potential of pyrrole derivatives is another area of interest. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that certain pyrrole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 .
Case Study 1: Antibacterial Efficacy
In a comparative study of several pyrrole derivatives, researchers evaluated the antibacterial efficacy of 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone against common pathogens. The study found that this compound exhibited a MIC value comparable to traditional antibiotics like vancomycin, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 2: Cytotoxicity Against Cancer Cells
Another study focused on the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. The results indicated that 1-(1-Ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-ethanone induced significant apoptosis in MCF-7 breast cancer cells at concentrations as low as 10 µM. This finding highlights its potential role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
